Cas no 1191035-89-8 (2-amino-3,3,3-trifluoropropanamide)
2-amino-3,3,3-trifluoropropanamide Chemical and Physical Properties
Names and Identifiers
-
- Propanamide, 2-amino-3,3,3-trifluoro-
- 2-amino-3,3,3-trifluoropropanamide
- EN300-3063777
- ZHRQXSXRGWVBMS-UHFFFAOYSA-N
- SCHEMBL10657305
- 1191035-89-8
-
- Inchi: 1S/C3H5F3N2O/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H2,8,9)
- InChI Key: ZHRQXSXRGWVBMS-UHFFFAOYSA-N
- SMILES: C(N)(=O)C(N)C(F)(F)F
Computed Properties
- Exact Mass: 142.03539727g/mol
- Monoisotopic Mass: 142.03539727g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 69.1Ų
Experimental Properties
- Density: 1.430±0.06 g/cm3(Predicted)
- Boiling Point: 261.1±40.0 °C(Predicted)
- pka: 14.30±0.50(Predicted)
2-amino-3,3,3-trifluoropropanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3063777-1g |
2-amino-3,3,3-trifluoropropanamide |
1191035-89-8 | 1g |
$1357.0 | 2023-09-05 | ||
| Enamine | EN300-3063777-5g |
2-amino-3,3,3-trifluoropropanamide |
1191035-89-8 | 5g |
$3935.0 | 2023-09-05 | ||
| Enamine | EN300-3063777-10g |
2-amino-3,3,3-trifluoropropanamide |
1191035-89-8 | 10g |
$5837.0 | 2023-09-05 | ||
| Enamine | EN300-3063777-0.05g |
2-amino-3,3,3-trifluoropropanamide |
1191035-89-8 | 95.0% | 0.05g |
$1140.0 | 2025-03-19 | |
| Enamine | EN300-3063777-0.1g |
2-amino-3,3,3-trifluoropropanamide |
1191035-89-8 | 95.0% | 0.1g |
$1195.0 | 2025-03-19 | |
| Enamine | EN300-3063777-0.25g |
2-amino-3,3,3-trifluoropropanamide |
1191035-89-8 | 95.0% | 0.25g |
$1249.0 | 2025-03-19 | |
| Enamine | EN300-3063777-0.5g |
2-amino-3,3,3-trifluoropropanamide |
1191035-89-8 | 95.0% | 0.5g |
$1302.0 | 2025-03-19 | |
| Enamine | EN300-3063777-1.0g |
2-amino-3,3,3-trifluoropropanamide |
1191035-89-8 | 95.0% | 1.0g |
$1357.0 | 2025-03-19 | |
| Enamine | EN300-3063777-2.5g |
2-amino-3,3,3-trifluoropropanamide |
1191035-89-8 | 95.0% | 2.5g |
$2660.0 | 2025-03-19 | |
| Enamine | EN300-3063777-5.0g |
2-amino-3,3,3-trifluoropropanamide |
1191035-89-8 | 95.0% | 5.0g |
$3935.0 | 2025-03-19 |
2-amino-3,3,3-trifluoropropanamide Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 2-amino-3,3,3-trifluoropropanamide
2-Amino-3,3,3-Trifluoropropanamide: A Comprehensive Overview of Its Chemistry, Applications, and Research Trends
2-Amino-3,3,3-trifluoropropanamide, also known as CAS 1191035-89-8, is a fluorinated amide compound with unique structural and functional properties. This molecule features a trifluorinated carbon backbone and an amino group, which together create a versatile platform for chemical modification. The presence of fluorine atoms significantly alters the electronic environment of the molecule, enhancing its reactivity and biological activity. Recent studies have highlighted the potential of 2-amino-3,3,3-trifluoropropanamide in pharmaceutical and materials science applications, making it a focal point in fluorinated compound research.
The amino group in 2-amino-3,3,3-trifluoropropanamide is positioned at the terminal carbon, while the trifluorinated substituents occupy the central carbon. This structural arrangement allows for the formation of hydrogen bonds and dipole-dipole interactions, which are critical in molecular recognition and drug-target interactions. The fluorine atoms contribute to the molecule's hydrophobicity and metabolic stability, making it a valuable intermediate in synthetic pathways. Researchers are increasingly exploring its role in fluorinated pharmaceuticals due to its ability to modulate protein-ligand interactions.
Recent advancements in fluorinated compound synthesis have enabled the development of 2-amino-3,3,3-trifluoropropanamide as a key building block for drug discovery. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated its utility in the synthesis of fluorinated antitumor agents. The molecule's trifluorinated substituents were found to enhance the bioavailability of the final drug candidates by improving their solubility and permeability. This highlights the importance of fluorine substitution in optimizing therapeutic outcomes.
2-amino-3,3,3-trifluoropropanamide has also shown promise in materials science, particularly in the development of fluorinated polymers. Its amino group can act as a cross-linking site, while the trifluorinated backbone provides mechanical stability and thermal resistance. A 2024 study in *Advanced Materials* reported the use of 2-amino-3,3,3-trifluoropropanamide as a monomer in the synthesis of fluorinated thermoplastic elastomers, which exhibit exceptional chemical inertness and low surface energy. These properties make the material suitable for applications in coatings and membrane technologies.Fluorinated compounds like 2-amino-3,3,3-trifluoropropanamide are also being investigated for their role in environmental science. The trifluorinated structure reduces the molecule's reactivity with environmental pollutants, making it a potential candidate for pollution remediation. A 2023 study in *Environmental Science & Technology* explored its use in adsorption processes for heavy metal ions, leveraging the fluorine atoms to create electrostatic interactions with the target contaminants.
Despite its advantages, the synthesis of 2-amino-3,3,3-trifluoropropanamide presents challenges due to the fluorine substitution process. Traditional methods often require harsh conditions or expensive reagents, which can limit scalability. However, recent innovations in green chemistry have introduced more sustainable approaches. For example, a 2024 paper in *Chemical Communications* described an electrochemical method for fluorinating the carbon backbone, reducing energy consumption and waste generation. This development aligns with the growing emphasis on sustainable synthesis in the pharmaceutical industry.
2-Amino-3,3,3-trifluoropropanamide continues to attract attention in fluorinated compound research due to its multifunctional properties. Its amino group and trifluorinated structure provide a foundation for designing targeted therapies and high-performance materials. As research progresses, the molecule is expected to play a pivotal role in addressing challenges in drug development and environmental protection. The fluorine substitution and amino functionalization of 2-amino-3,3,3-trifluoropropanamide will likely remain central to future innovations in fluorinated chemistry.
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